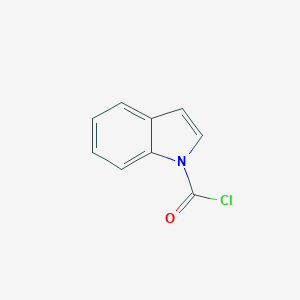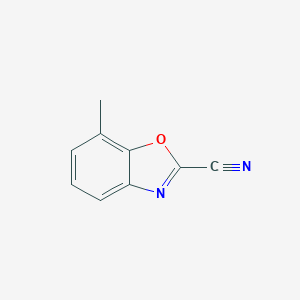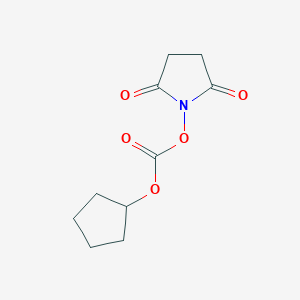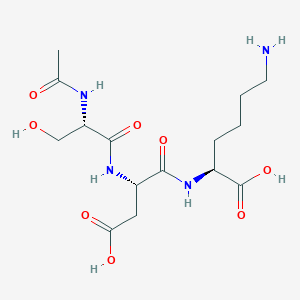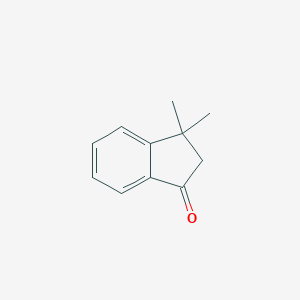
3,3-Dimethyl-1-indanone
Overview
Description
3,3-Dimethyl-1-indanone is a chemical compound that belongs to the indanone family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered cyclopentanone ring. The compound is further modified by the presence of two methyl groups at the third position of the indanone ring.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the photochemical reaction of 3,3-dimethyl-1,2-indanedione (DMID) with xanthene, leading to products such as 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone and 2-hydroxy-3,3-dimethyl-1-indanone . Another method utilizes asymmetric rhodium-catalyzed hydroacylation of 2-vinyl benzaldehyde systems to synthesize chiral 3-substituted indanones with high conversions and enantioselectivity . Additionally, intramolecular Friedel–Crafts cyclization has been employed to synthesize 1,1-dimethyl-4-indanol derivatives, which are closely related to the indanone structure .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been determined using various techniques such as X-ray diffraction. For example, the structure of the 1-ethyl-3-methyl-1-alumina-indane dimer has been elucidated, providing insights into the bonding and arrangement of atoms within these molecules .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including photochemical reactions that result in products with different functional groups attached to the indanone core . The compound also participates in hydroacylation reactions, which are useful for introducing substituents at the 3-position of the indanone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's boiling point, melting point, and solubility. The crystal structure of these compounds can also provide information about their stability and reactivity .
Relevant Case Studies
Case studies involving this compound derivatives include the synthesis of novel compounds with potential applications in various fields. For example, a dimer of 2-(4-pyridylmethyl)-1-indanone has been synthesized and evaluated as a nonsteroidal aromatase inhibitor, showing strong inhibition of the enzyme . Additionally, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which are structurally related to indanones, have demonstrated significant anti-inflammatory activity .
Scientific Research Applications
Photochemical Reactions
3,3-Dimethyl-1,2-indanedione (DMID), a derivative of 3,3-Dimethyl-1-indanone, shows significant potential in photochemical reactions. One study detailed its reaction with xanthene, leading to various products like 1-hydroxy-3,3-dimethyl-1-(9-xanthenyl)-2-indanone and 2-hydroxy-3,3-dimethyl-1-indanone. This reaction is characterized by hydrogen abstraction and has implications in understanding the behavior of semidione radicals in photochemical processes (Maruyama, Osuka, & Naruta, 1978).
Synthesis of Sesquiterpenes
This compound has been utilized as an intermediate in the synthesis of certain sesquiterpenes. For example, its role in the synthesis of 3,3-dimethyl-5-methoxy-1-indanone and 9,9-dimethyl-2-methoxy-5-benzosuberone is crucial for understanding synthetic pathways towards tricyclovetivene and hinschalene class of sesquiterpenes (Bhattacharyya & Mukherjee, 1981).
Aromatase Inhibition
A study investigated a novel dimer of 2‐(4‐pyridylmethyl)‐1‐indanone, derived from this compound, for its ability to inhibit the cytochrome P450 enzyme aromatase. This compound exhibited strong inhibition potential, suggesting its significance in the development of nonsteroidal aromatase inhibitors (Gupta et al., 2004).
Corrosion Inhibition
This compound derivatives have been evaluated for their anti-corrosive behavior on mild steel in hydrochloric acid solutions. Compounds like 2-(hydroxymethylene)-3,3-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-one demonstrated good inhibiting properties, indicating their potential use in corrosion protection applications (Saady et al., 2018).
Synthesis of Anti-Inflammatory Agents
The synthesis and biological activity of diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, synthesized from 1-indanone (a related compound to this compound), have shown significant anti-inflammatory activity. These findings open avenues for new classes of anti-inflammatory drugs (Sheridan et al., 2009).
Biomass Degradation Studies
An energetic study of various indanone derivatives, including those related to this compound, used calorimetric techniques and computational methodologies to analyze their role in biomass degradation. This research is crucial for understanding the thermochemical properties of these compounds (Silva, Lima, & Ribeiro da Silva, 2018).
Safety and Hazards
According to the safety data sheet, 3,3-Dimethyl-1-indanone is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Indanones, including 3,3-Dimethyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals. They have been widely used in medicine, agriculture, and in natural products synthesis . In the past few years, significant advancement has been achieved regarding cyclization of 1-indanone core . Future research may focus on developing new strategies for the synthesis of various carbocyclic and heterocyclic skeletons using 1-indanones .
Mechanism of Action
Target of Action
Similar compounds have been associated with the design of biologically active compounds . For instance, indanone, a closely related compound, is associated with the design of biologically active compounds .
Biochemical Pathways
For example, indane-1,3-dione, a closely related compound, is known to be involved in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Action Environment
The action, efficacy, and stability of 3,3-Dimethyl-1-indanone can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of indole and indoline chromophores, which possess antioxidant properties . The interactions of this compound with these biomolecules are primarily through its carbonyl group, which can form hydrogen bonds and other non-covalent interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1-indanone, including this compound, have demonstrated potential antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s carbonyl group is crucial for its binding interactions with enzymes and other biomolecules. For instance, it can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For example, it can undergo oxidation and reduction reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and pharmacological effects.
properties
IUPAC Name |
3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAOSKLFKAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307972 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26465-81-6 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis of 4-tert-butyl-1,1-dimethylindan and its relation to 3,3-Dimethyl-1-indanone?
A1: The synthesis of 4-tert-butyl-1,1-dimethylindan played a crucial role in confirming the structures of products derived from the reaction of tert-butylbenzene and isoprene. While not directly yielding this compound, this research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between similar isomers. This technique is highly relevant for characterizing and confirming the structure of this compound. []
Q2: Can you describe a specific synthesis route for this compound?
A2: One method involves the preparation of 3,3-dimethyl-1H-2-benzopyran-1,3(4H)-dione (also known as 3,3-dimethylhomophthalic anhydride). This anhydride undergoes decarbonylation in the presence of aluminum chloride, yielding this compound (3,3-dimethylphthalide). []
Q3: Has this compound been identified in natural sources?
A3: Yes, research indicates that this compound, specifically the 7-tert-butyl derivative, was identified as a component of Ageratum conyzoides leaf extracts. This plant is recognized for its antifungal properties. []
Q4: What are the structural characteristics of this compound?
A4: this compound possesses a fused ring system with two methyl groups at the 3-position of the indanone core. Although specific spectroscopic data was not provided in the given papers, this compound would exhibit characteristic peaks in NMR and infrared (IR) spectra, allowing for its structural identification.
Q5: Have any studies explored the potential for modifying the structure of this compound to enhance its properties or explore new applications?
A5: While the provided research does not delve into structure-activity relationship studies for this compound specifically, research on related compounds, such as 4,6-(and 5,7-)dimethoxy-3,3-dimethyl-1-indanones, has been conducted. [, ] This suggests potential interest in exploring how structural modifications could impact the properties and applications of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

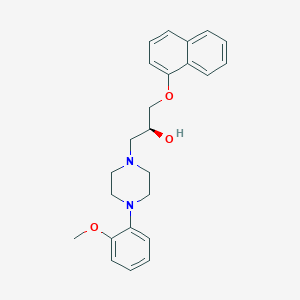
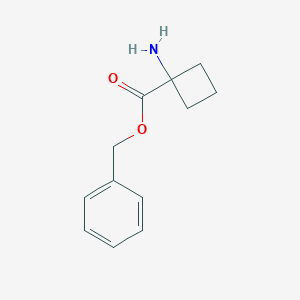

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)
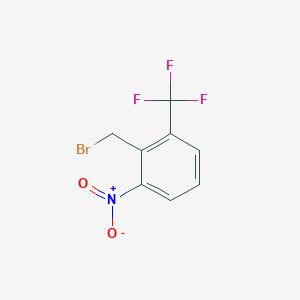

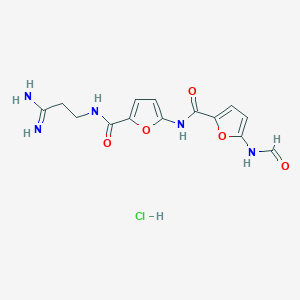
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)


